TT-232 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT-232 trifluoroacetate is a synthetic peptide derivative of the hormone somatostatin. It is known for its selective antiproliferative, anti-inflammatory, and antisecretory properties. This compound has shown significant potential in various scientific research fields, particularly in cancer research and inflammation studies .
Preparation Methods
TT-232 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of a cyclic disulfide bridge between cysteine residues. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
TT-232 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in TT-232 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the phenylalanine and tyrosine residues.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TT-232 trifluoroacetate has a wide range of scientific research applications:
Cancer Research: It inhibits the proliferation of various cancer cell lines, including leukemia and melanoma cells. .
Inflammation Studies: TT-232 has potent anti-inflammatory properties and has been effective in reducing neurogenic inflammation and hyperalgesia in animal models
Pain Research: It has been used to study pain mechanisms and has shown potential as an analgesic agent
Neuroscience: TT-232 binds to somatostatin receptors in the brain, making it useful for studying receptor-ligand interactions and signaling pathways
Mechanism of Action
TT-232 trifluoroacetate exerts its effects by binding to somatostatin receptors, particularly types 1 and 4. This binding inhibits the proliferation of cancer cells and reduces inflammation by modulating signaling pathways involved in cell growth and immune responses. The compound also induces apoptosis in cancer cells through the activation of specific molecular targets, including the tumor-specific isoform of pyruvate kinase .
Comparison with Similar Compounds
TT-232 trifluoroacetate is unique compared to other somatostatin analogs due to its selective antiproliferative and anti-inflammatory properties. Similar compounds include:
Octreotide: Another somatostatin analog used in cancer treatment, but with a different receptor binding profile.
Lanreotide: Similar to octreotide, used for treating acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in Cushing’s disease and acromegaly
This compound stands out due to its strong anti-tumor activity and broader spectrum of anti-inflammatory and analgesic effects .
Properties
Molecular Formula |
C47H59F3N10O11S2 |
---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(10R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33?,34?,35-,36?,37?,38+;/m1./s1 |
InChI Key |
DONBUNHQHAMXKX-MSIAZZMJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.